1,3,5-Trichloropentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

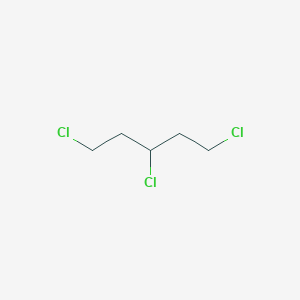

1,3,5-Trichloropentane is an organochlorine compound with the molecular formula C5H9Cl3 It is a derivative of pentane, where three hydrogen atoms are replaced by chlorine atoms at the 1st, 3rd, and 5th positions

Preparation Methods

1,3,5-Trichloropentane can be synthesized through several methods. One common synthetic route involves the chlorination of pentane under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

1,3,5-Trichloropentane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or even fully dechlorinated pentane. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for these reactions.

Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or acids. Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,5-Trichloropentane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic applications.

Medicine: While not widely used in medicine, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: In industrial applications, this compound is used as an intermediate in the production of other chemicals, including agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which 1,3,5-Trichloropentane exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

1,3,5-Trichloropentane can be compared with other chlorinated pentanes, such as 1,1,3-Trichloropentane and 1,1,1-Trichloropentane. These compounds share similar structural features but differ in the positions of chlorine atoms. The unique arrangement of chlorine atoms in this compound imparts distinct chemical properties, making it suitable for specific applications that other isomers may not fulfill.

Similar compounds include:

- 1,1,3-Trichloropentane

- 1,1,1-Trichloropentane

- 1,3,5-Trichlorobenzene

Each of these compounds has its own set of properties and applications, highlighting the uniqueness of this compound in various contexts.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing 1,3,5-Trichloropentane in environmental samples?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for quantification due to its sensitivity to chlorinated hydrocarbons. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is recommended for structural confirmation. Reference analytical standards (e.g., chlorinated alkane mixtures) must be calibrated against certified reference materials to ensure accuracy .

- Data validation : Cross-check retention indices (GC-MS) and spectral libraries (NMR) with peer-reviewed databases.

Q. How can researchers safely handle this compound in laboratory settings?

- Safety protocols : Follow OSHA and EPA guidelines for chlorinated compounds:

- Use fume hoods to minimize inhalation exposure.

- Wear nitrile gloves and chemical-resistant lab coats.

- Store in sealed containers at 0–6°C to prevent volatilization .

Q. What are the key steps for synthesizing this compound in a controlled reaction?

- Synthesis design :

- Use radical chlorination of pentane under UV light with excess Cl₂.

- Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-chlorination.

- Purify via fractional distillation (boiling point range: 120–130°C) .

- Yield optimization : Adjust Cl₂ flow rate and reaction time to target 1,3,5-isomer selectivity.

Advanced Research Questions

Q. How can contradictory data on the environmental persistence of this compound be resolved?

- Data reconciliation :

- Compare degradation rates across soil types (e.g., loam vs. clay) using standardized OECD 307 guidelines.

- Analyze microbial communities (16S rDNA sequencing) to identify species capable of anaerobic degradation, as seen in RDX-contaminated soil studies .

Q. What experimental designs are optimal for assessing the compound’s neurotoxic potential?

- In vitro models : Use SH-SY5Y neuronal cells exposed to this compound (0.1–10 µM) for 24–72 hours. Measure oxidative stress (ROS assay) and apoptosis (caspase-3 activity).

- In vivo validation : Conduct dose-response studies in zebrafish embryos (FET assay) to evaluate developmental neurotoxicity .

Q. How can researchers address gaps in the compound’s ecotoxicological profile?

- Priority data needs :

- Chronic toxicity in aquatic invertebrates (e.g., Daphnia magna).

- Bioaccumulation factors (BCF) in fish models.

Q. Key Research Recommendations

- Collaborative studies : Partner with environmental chemists and microbiologists to explore biodegradation pathways.

- Open data sharing : Publish raw spectral data (NMR, GC-MS) in supplementary materials to enable reproducibility .

- Interdisciplinary gaps : Investigate interactions between this compound and co-contaminants (e.g., heavy metals) using factorial experimental designs .

Properties

CAS No. |

74216-76-5 |

|---|---|

Molecular Formula |

C5H9Cl3 |

Molecular Weight |

175.48 g/mol |

IUPAC Name |

1,3,5-trichloropentane |

InChI |

InChI=1S/C5H9Cl3/c6-3-1-5(8)2-4-7/h5H,1-4H2 |

InChI Key |

CRHPYMKSJMSTMT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(CCCl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.